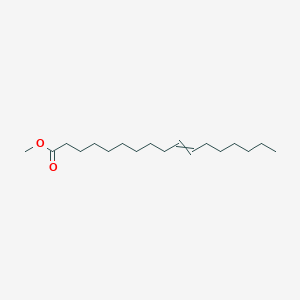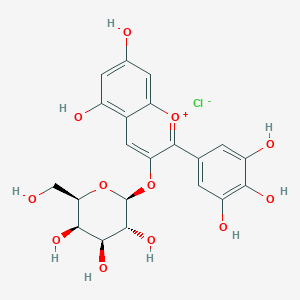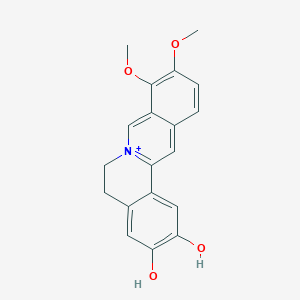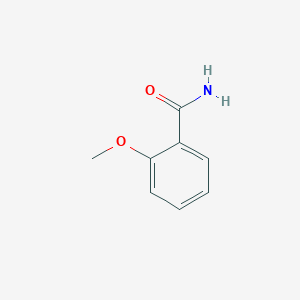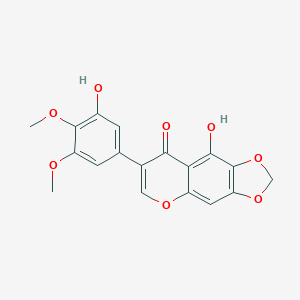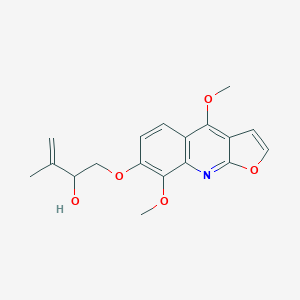
Evodine
Vue d'ensemble
Description
Evodine: Comprehensive Analysis
This compound, also known as evodiamine, is a tryptamine indole alkaloid isolated from the plant Evodia rutaecarpa. It exhibits a wide range of biological activities, including antitumor, anti-inflammation, and antibacterial properties. Due to these activities, evodiamine has been the subject of extensive research, particularly in the context of cancer treatment. It has a complex molecular structure with a 6/5/6/6/6 ring system, which has been the focus of structural modifications aimed at discovering new antitumor drugs .
Synthesis Analysis
The synthesis of evodiamine has been summarized in recent literature, with advances in the drug design and biological activities of its derivatives being a key area of study. Structural modifications of evodiamine have been described, focusing on ring A, D, E, C5, N-13, and N-14. These modifications have led to the development of compounds with promising anticancer potentials .
Molecular Structure Analysis
Evodiamine's molecular structure is characterized by a quinazolinocarboline alkaloid framework. This structure has been the basis for the development of various derivatives through systematic structure-activity relationship analysis. Some derivatives have shown substantial increases in antitumor activity, with certain hydroxyl derivatives demonstrating good in vivo efficacy and low toxicity .
Chemical Reactions Analysis
Evodiamine acts as an agonist for the vanilloid receptor TRPV1, similar to capsaicin, although it is less potent. It binds to rat TRPV1 with a Ki of approximately 5.95 µM. This interaction with TRPV1 is thought to contribute to its biological effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of evodiamine contribute to its biological activities. For instance, evodiamine has been shown to inhibit NF-κB activation, which is involved in antiapoptotic and metastatic gene expression. This inhibition leads to the up-regulation of apoptosis and the suppression of invasion in cancer cells . Additionally, evodiamine's effects on obesity are not solely dependent on uncoupling protein-1 (UCP1), suggesting a UCP1-independent antiadipogenic mechanism .
Relevant Case Studies
Anticancer Activity
Evodiamine has been shown to abolish both constitutive and inducible NF-κB activation by inhibiting IκBα kinase activation. This suppression of NF-κB-regulated gene expression may provide a molecular basis for evodiamine's ability to suppress proliferation, induce apoptosis, and inhibit metastasis in cancer cells . Furthermore, evodiamine derivatives have been identified as potent topoisomerase I inhibitors, leading to the induction of apoptosis in cancer cells .
Obesity and Metabolic Effects
In the context of obesity, evodiamine has been found to prevent the development of diet-induced obesity in part by inhibiting adipocyte differentiation through ERK activation and its negative cross-talk with the insulin signaling pathway .
Neuroprotective and Anti-inflammatory Effects
Evodiamine has demonstrated potential in the treatment of glioblastoma by inducing apoptosis and cell cycle arrest through JNK activation . It also exhibits gastroprotective effects against gastric ulceration by improving antioxidant and anti-inflammatory status through the Rho/NF-κB pathway .
Pharmacokinetics and Drug Design
Evodiamine's ability to bind various proteins has led to the argument that it is a good starting point for multi-target drugs. The pharmacokinetics and target-binding properties of evodiamine have been explored, providing direction for further multi-target drug design .
Applications De Recherche Scientifique
Chimie : Synthèse et optimisation des médicaments
L’évodine, un composé bioactif dérivé de sources naturelles, a suscité un intérêt dans le domaine de la chimie médicinale. Les chercheurs ont exploré son potentiel en tant qu’échafaudage principal pour le développement de nouvelles entités thérapeutiques en raison de ses propriétés pharmacologiques multifonctionnelles . Malgré sa bioactivité, sa pharmacocinétique, sa solubilité et sa stabilité chimique sous-optimales, des analogues synthétiques de l’évodine ont été créés pour surmonter ces limitations. Ces efforts visent à améliorer son activité anticancéreuse par le biais de modifications structurales, de combinaisons de pharmacophores et de systèmes d’administration de médicaments .
Recherche médicale : Études pharmacologiques
En recherche médicale, l’évodine a été identifiée comme un puissant inhibiteur de la P-glycoprotéine. Elle présente des effets protecteurs contre la toxicité induite par le glutamate en préservant le système de défense antioxydant . Cette propriété est particulièrement précieuse dans les études axées sur la neuroprotection et l’atténuation des dommages cellulaires liés au stress oxydatif.
Sciences de l’environnement : Écotoxicologie
Bien que des études spécifiques sur les applications environnementales de l’évodine ne soient pas directement disponibles, son composé parent, Evodiae fructus, a été étudié pour son impact sur les mitochondries hépatiques, ce qui indique un rôle dans la compréhension du stress oxydatif et du dysfonctionnement mitochondrial . Cela suggère que l’évodine pourrait être pertinente dans la recherche écotoxicologique, contribuant à notre compréhension des effets des composés d’origine végétale sur la santé environnementale.
Applications industrielles : Chimie de procédé
Les propriétés chimiques de l’évodine peuvent être exploitées dans les procédés industriels, en particulier dans la synthèse de molécules organiques complexes. Son rôle dans la synthèse de médicaments pourrait se traduire par une chimie de procédé, où ses dérivés pourraient être utilisés comme intermédiaires ou catalyseurs dans la fabrication de divers produits pharmaceutiques .
Biotechnologie : Découverte de médicaments
En biotechnologie, les applications de l’évodine s’étendent à la découverte de médicaments, où son rôle de composé principal est étudié pour la création de nouveaux médicaments aux effets thérapeutiques améliorés. Les stratégies d’optimisation utilisées pour modifier la structure de l’évodine pourraient conduire à des percées dans le développement de nouveaux médicaments anticancéreux .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-3-methylbut-3-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-10(2)13(20)9-24-14-6-5-11-15(17(14)22-4)19-18-12(7-8-23-18)16(11)21-3/h5-8,13,20H,1,9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJTUUHDKCPQAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





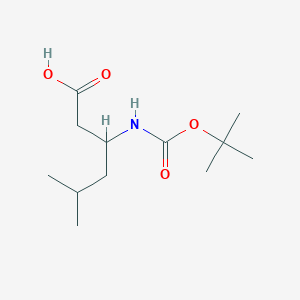
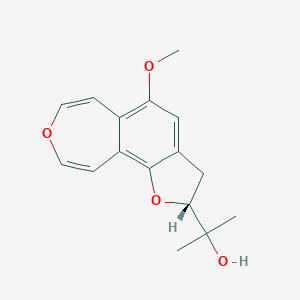
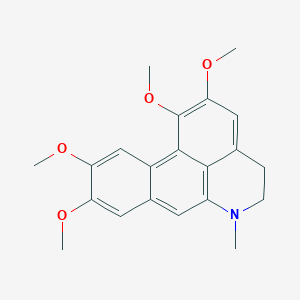
![tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B150075.png)
